molecular formula C12H13F2NO3S B2709828 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide CAS No. 2320855-60-3

3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide

Cat. No. B2709828
CAS RN: 2320855-60-3
M. Wt: 289.3
InChI Key: XGXGAQRKLHRRFM-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and pain.

Mechanism of Action

3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide is believed to exert its therapeutic effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide increases the levels of endocannabinoids, leading to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its effects on cancer growth, inflammation, and pain, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. It has also been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide is its specificity for FAAH, which reduces the risk of off-target effects. However, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments. In addition, further research is needed to determine the optimal dosing and administration of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide for different therapeutic applications.

Future Directions

There are several future directions for research on 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide. One area of interest is the potential use of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in combination with other chemotherapy drugs to enhance their antitumor activity. Another area of interest is the potential use of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further research is needed to optimize the dosing and administration of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide for different therapeutic applications. Finally, there is a need for clinical trials to determine the safety and efficacy of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in humans.

Synthesis Methods

The synthesis of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide involves a multistep process that begins with the reaction of 4-methylsulfonylphenyl lithium with ethyl 3,3-difluoropropionate. The resulting product is then treated with sodium hydroxide to yield the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with cyclobutylamine to produce 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide.

Scientific Research Applications

3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. In cancer research, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to enhance the antitumor activity of other chemotherapy drugs. In addition, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been studied for its potential anti-inflammatory and analgesic effects. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in models of neuropathic pain.

properties

IUPAC Name

3,3-difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3S/c1-19(17,18)10-4-2-9(3-5-10)15-11(16)8-6-12(13,14)7-8/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXGAQRKLHRRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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